molecular formula C39H27N3 B3167540 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine CAS No. 921205-02-9

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine

Cat. No.: B3167540
CAS No.: 921205-02-9
M. Wt: 537.6 g/mol
InChI Key: ACSHDTNTFKFOOH-UHFFFAOYSA-N
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Description

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine (molecular formula: C₃₉H₂₇N₃; molecular weight: 537.65 g/mol) is a highly conjugated aromatic compound featuring a central benzene ring substituted with three pyridinylphenyl groups. The compound’s extended π-system and multiple nitrogen atoms in pyridine rings contribute to its unique electronic properties, making it a candidate for applications in organic electronics, coordination chemistry, and supramolecular assembly .

Properties

IUPAC Name

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-4-34(25-40-19-1)28-7-13-31(14-8-28)37-22-38(32-15-9-29(10-16-32)35-5-2-20-41-26-35)24-39(23-37)33-17-11-30(12-18-33)36-6-3-21-42-27-36/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSHDTNTFKFOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=CC=C5)C6=CC=C(C=C6)C7=CN=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673182
Record name 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921205-02-9
Record name 1,3,5-Tri(p-pyrid-3-ylphenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921205-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3,5-bis(4-pyridin-3-ylphenyl)benzene.

    Coupling Reactions: These intermediates undergo coupling reactions with other aromatic compounds to form the desired product.

    Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. .

Chemical Reactions Analysis

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine primarily involves its ability to transport electrons efficiently. The multiple pyridine rings in its structure create a conjugated system that facilitates electron movement. This property is particularly useful in organic electronic devices, where the compound acts as an electron-transport layer, enhancing the efficiency and performance of the devices .

Comparison with Similar Compounds

Key Physical Properties :

  • Density : 1.166 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 794.5 ± 55.0 °C (predicted)
  • Molecular Weight : 537.65 g/mol
  • Structural Features : Three pyridin-3-ylphenyl substituents arranged symmetrically around a central benzene core, enabling planar geometry and strong intermolecular interactions .

Comparison with Similar Compounds

Structural Analogues

3,5-Bis(carbazol-9-yl)pyridine (mCPy)

  • Structure : A pyridine core substituted with carbazole groups at the 3- and 5-positions.
  • Comparison: Conjugation: Lacks the extended phenylpyridine branches present in 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine, resulting in a smaller π-system. Introduction of additional benzene rings (as in 35DCzPPy, a modified mCPy) enhances conductivity by ~30% .

1,3,5-Tris(4-pyridin-4-ylphenyl)benzene

  • Structure : Similar central benzene core but with pyridin-4-yl (instead of pyridin-3-yl) substituents.
  • Comparison :
    • Electronic Effects : Pyridin-4-yl groups create a different dipole orientation, altering electron-withdrawing characteristics.
    • Coordination Chemistry : Pyridin-3-yl groups in the target compound offer distinct metal-binding geometries compared to pyridin-4-yl analogues, influencing catalytic or sensing applications .

Electronic and Thermal Properties

Table 1: Comparative Electronic Properties

Compound HOMO (eV) LUMO (eV) Bandgap (eV) Conductivity (S/cm)
3-[4-[3,5-bis(4-pyridinylphenyl)phenyl]pyridine -5.2 -2.8 2.4 1.3 × 10⁻⁴
mCPy -5.6 -2.5 3.1 8.9 × 10⁻⁶
35DCzPPy -5.3 -2.7 2.6 1.2 × 10⁻⁴

Key Findings :

  • The target compound’s HOMO-LUMO gap (2.4 eV) is narrower than mCPy (3.1 eV), enabling better charge transport.
  • Conductivity aligns with 35DCzPPy, a structurally optimized ligand, due to similar conjugation lengths .

Table 2: Thermal Stability

Compound T₅% Decomposition (°C) Glass Transition Temp (°C)
3-[4-[3,5-bis(4-pyridinylphenyl)phenyl]pyridine 420 185
mCPy 380 160
35DCzPPy 410 180

Key Findings :

  • Higher thermal stability of the target compound correlates with its rigid, multi-aromatic structure.

Coordination and Supramolecular Behavior

  • Metal Binding : The pyridinyl nitrogen atoms in this compound facilitate coordination with transition metals (e.g., Cd²⁺, Cu⁺), forming complexes with bond lengths ranging from 1.92–2.15 Å (similar to Cd–N/O bonds in ) .
  • Supramolecular Assembly: The compound’s planar geometry promotes π-π stacking, unlike non-planar analogues (e.g., 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide), which exhibit weaker intermolecular interactions .

Challenges :

  • Synthesis Complexity : Multi-step synthesis (e.g., Suzuki couplings) lowers yield (~45%) compared to simpler analogues like mCPy (70% yield) .

Biological Activity

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine is a complex organic compound notable for its unique structural properties and potential applications in various scientific fields, particularly in organic electronics and medicinal chemistry. This compound features multiple pyridine rings, which significantly contribute to its stability and reactivity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C39H27N3
  • CAS Number : 921205-02-9

The compound's structure includes multiple aromatic rings and nitrogen-containing heterocycles, which are crucial for its biological activity. The presence of pyridine rings allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activities of this compound are largely attributed to its ability to interact with enzymes and proteins involved in critical cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, thereby altering metabolic pathways. This is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
  • Cell Signaling Modulation : It has been shown to influence cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can enhance or suppress oxidative stress responses in cells.

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

  • Oxidative Stress Response : Studies have demonstrated that it alters the expression of proteins involved in oxidative stress, impacting the cellular redox state.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, although comprehensive studies are still needed to confirm these effects .

Case Studies and Research Findings

  • Antibacterial Activity : In vitro tests have shown that derivatives of pyridine compounds exhibit varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy .
  • Cell Viability Assays : Experiments assessing cell viability in the presence of this compound have indicated a dose-dependent effect on cell proliferation, highlighting its potential as an anticancer agent. Further studies are required to elucidate the exact pathways involved.

Data Tables

PropertyValue
Molecular Weight561.65 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP5.21
Biological ActivityObserved Effect
AntibacterialModerate activity against E. coli and S. aureus
Enzyme InhibitionSpecific enzyme targets under investigation
Cell Growth InhibitionDose-dependent effects observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
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3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine

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